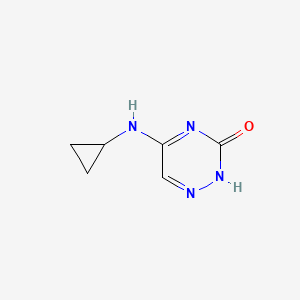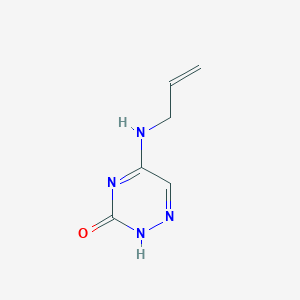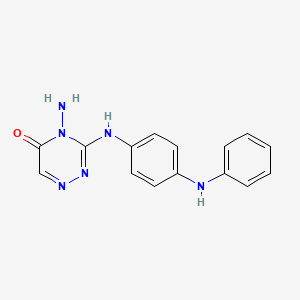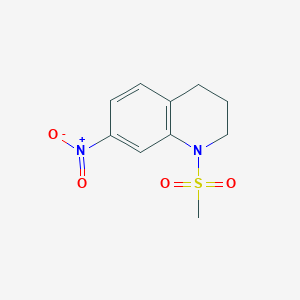![molecular formula C13H14FN3O B7851616 2-[2-(4-fluorophenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7851616.png)
2-[2-(4-fluorophenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-fluorophenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenylethylamine and 6-methyl-1H-pyrimidin-4-one.
Condensation Reaction: The primary step involves the condensation of 4-fluorophenylethylamine with 6-methyl-1H-pyrimidin-4-one under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Large-scale batch reactors are used to carry out the condensation reaction under optimized conditions.
Continuous Flow Synthesis: For higher efficiency and scalability, continuous flow synthesis methods may be employed, allowing for better control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-[2-(4-fluorophenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)ethylamine: A related compound with a simpler structure, used in the synthesis of various derivatives.
6-methyl-1H-pyrimidin-4-one: The core structure of the compound, used as a precursor in its synthesis.
Uniqueness
2-[2-(4-fluorophenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one stands out due to its unique combination of a fluorinated aromatic ring and a pyrimidinone core, which imparts distinct physicochemical properties and potential biological activities.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-8-12(18)17-13(16-9)15-7-6-10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQBQTAJEKVNOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NCCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NCCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[2-(naphthalen-1-ylamino)ethylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7851550.png)
![5-[2-(4-fluorophenyl)ethylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7851558.png)

![5-[(2-fluorophenyl)methylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7851571.png)
![5-[(4-methoxyphenyl)methylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7851577.png)
![N-[2-[(3-oxo-2H-1,2,4-triazin-5-yl)amino]ethyl]acetamide](/img/structure/B7851578.png)
![4-[2-[(3-oxo-2H-1,2,4-triazin-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7851585.png)
![5-[2-(3,4-diethoxyphenyl)ethylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7851589.png)

![5-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7851613.png)

![2-(2,3-dihydroxypropylsulfanyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7851643.png)
![4-[[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]methyl]benzoic acid](/img/structure/B7851645.png)

